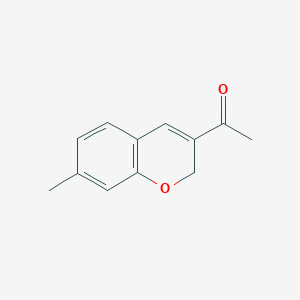

1-(7-Methyl-2H-chromen-3-YL)ethan-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12O2 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

1-(7-methyl-2H-chromen-3-yl)ethanone |

InChI |

InChI=1S/C12H12O2/c1-8-3-4-10-6-11(9(2)13)7-14-12(10)5-8/h3-6H,7H2,1-2H3 |

InChI Key |

UTDXUUPAKXABQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(CO2)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 7 Methyl 2h Chromen 3 Yl Ethan 1 One

Retrosynthetic Analysis of the 1-(7-Methyl-2H-chromen-3-YL)ethan-1-one Core

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, readily available starting materials. amazonaws.com For this compound, the analysis begins by identifying the key structural features: the 2H-chromene core, a methyl group at position 7, and an acetyl group at position 3.

The primary disconnections for the 2H-chromene ring involve breaking the ether linkage (C-O bond) and the adjacent carbon-carbon bond of the pyran ring. This approach is based on common cyclization reactions.

Disconnection 1 (C-O and C-C bond): A logical retrosynthetic step is the disconnection of the pyran ring via a formal hetero-Diels-Alder reaction or a Michael addition followed by cyclization. This leads back to two primary synthons: a substituted ortho-quinone methide (o-QM) precursor and an enol or enolate equivalent of acetone. The o-QM can be generated in situ from 4-methylsalicylaldehyde. The enolate equivalent would be derived from a β-dicarbonyl compound like acetylacetone (B45752) or an enamine. This strategy points towards a one-pot condensation reaction between 4-methylsalicylaldehyde and a three-carbon component that can provide the C3-acetyl group and the C2-methylene.

Disconnection 2 (O-alkylation and Cyclization): An alternative strategy involves disconnecting the C-O ether bond first. This suggests an initial O-alkylation of 4-methylphenol with a suitable three-carbon electrophile containing a latent aldehyde or ketone function. A subsequent intramolecular cyclization, such as an aldol-type reaction, would then form the pyran ring. Another variation of this approach is the O-alkylation with a propargylic group, followed by an electrophilic cyclization to form the chromene ring. organic-chemistry.org

These retrosynthetic pathways suggest that the most direct forward syntheses would involve the reaction of 4-methylsalicylaldehyde with a compound like acetylacetone or its derivatives, or a multi-step sequence starting with 4-methylphenol.

Classical Synthetic Routes to this compound

Classical methods for chromene synthesis have been extensively developed and provide reliable pathways to the target molecule and its analogs.

One-pot condensation reactions are among the most efficient methods for constructing the chromene skeleton. These reactions typically involve the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, leading to a cascade of reactions that form the heterocyclic ring.

A pertinent example is the L-Proline catalyzed three-component reaction of salicylaldehydes, a diketone (like acetylacetone), and an alcohol. researchgate.net This method produces alkoxy-substituted 2H-chromenes. Applying this to the target molecule, the reaction would involve 4-methylsalicylaldehyde and acetylacetone. The initial Knoevenagel condensation between the salicylaldehyde and acetylacetone, followed by an intramolecular oxa-Michael addition, would lead to the 2H-chromene core. A subsequent dehydration step would yield the final product.

The general mechanism for such base- or organo-catalyzed reactions is proposed to start with a Knoevenagel condensation between the salicylaldehyde and the active methylene compound. This is followed by an intramolecular 6-exo-trig cyclization (oxa-Michael addition) of the phenolic hydroxyl group onto the α,β-unsaturated system, forming the pyran ring. researchgate.netresearchgate.net

Table 1: Examples of Condensation Reactions for Chromene Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Salicylaldehydes, Acetylacetone, Alcohol | L-Proline | 2-Alkoxy-2-methyl-2H-chromen-3-yl)ethanone | researchgate.net |

| Salicylaldehydes, Malononitrile (B47326), Dimedone | Nano-cellulose/Ti(IV)/Fe3O4 | 2-Amino-4H-chromenes | nih.gov |

| Salicylaldehydes, β-Nitrostyrenes | K2CO3, Ball milling | 3-Nitro-2H-chromenes | organic-chemistry.org |

Multi-step syntheses offer greater control over the introduction of substituents. A common strategy involves the preparation of an O-allyl salicylaldehyde ether, which then undergoes a ring-closing reaction. nih.gov For the target molecule, this would begin with the etherification of 4-methylsalicylaldehyde with a suitable butenyl halide. The resulting ether could then be subjected to a ring-closing metathesis (RCM) reaction to form the 2H-chromene ring. nih.govchemrxiv.org

Another powerful multi-step approach is the electrophilic cyclization of substituted propargylic aryl ethers. organic-chemistry.org This would involve the synthesis of 1-(prop-2-yn-1-yloxy)-4-methylbenzene from 4-methylphenol, followed by functionalization of the alkyne and subsequent cyclization.

A synthesis of the closely related compound, 1-(2-ethoxy-2-methyl-2H-chromen-3-yl)ethanone, has been reported, which likely proceeds through a multi-step sequence involving the reaction of a salicylaldehyde with a β-diketone in ethanol. researchgate.netnih.gov

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of green chemistry principles, which aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

A significant advancement in green synthesis is the development of catalyst-free and solvent-free reaction conditions, often utilizing multi-component reactions (MCRs). nih.govbenthamdirect.com These methods offer high atom economy and simplified work-up procedures. Several protocols for the synthesis of chromene derivatives have been reported under these conditions. nih.govtandfonline.comresearchgate.netorientjchem.org

For instance, the synthesis of 2-amino-4H-chromenes has been achieved through a tandem Knoevenagel-Michael cyclocondensation of aldehydes, malononitrile, and resorcinol (B1680541) in glycerol, which acts as a reusable and biodegradable promoting medium, without the need for any catalyst. tandfonline.com Another approach involves the catalyst-free tandem reaction for the synthesis of 4-nitromethyl-chromenes from α,β-unsaturated ketones and nitromethane (B149229) in a non-toxic solvent. rsc.org While these examples yield differently substituted chromenes, the principles can be adapted for the synthesis of this compound, likely by reacting 4-methylsalicylaldehyde with an appropriate Michael acceptor under solvent-free or green solvent conditions.

Table 2: Green Chemistry Approaches for Chromene Synthesis

| Method | Reactants | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Solvent-Free MCR | 4-Hydroxycoumarin, Acetylenic compounds, N-nucleophiles | Solvent-free | High efficiency, reduced waste | nih.gov |

| Glycerol-Promoted Synthesis | Aldehydes, Malononitrile, Resorcinol | Catalyst-free, Glycerol | Biodegradable and recyclable medium | tandfonline.com |

| Magnetic Nanocatalyst | Aldehydes, Malononitrile, Dimedone | Solvent-free, 90 °C | Reusable magnetic catalyst | nih.govsharif.edu |

| Microwave-Assisted Synthesis | Salicylaldehydes, β-Amino acrylates | Ethanol, 100 °C, 1-2 h | Rapid, high yield, catalyst-free | nih.gov |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netnih.gov

The synthesis of substituted 2H-chromenes from β-amino acrylates and salicylaldehydes has been successfully performed using microwave irradiation in ethanol, providing high yields in just 1-2 hours without a catalyst. nih.gov Another relevant study describes the microwave-assisted synthesis of N-acylhydrazone and semicarbazone derivatives starting from 3-acetyl-7-hydroxy-2H-chromen-2-one. rsc.org This demonstrates that the acetyl-chromene scaffold is stable under microwave conditions and that functionalization can be achieved rapidly. The synthesis of 2-(2-oxo-2H-chromen-3-yl)acetic acids from salicylaldehydes and succinic anhydride (B1165640) has also been significantly accelerated using microwaves, reducing reaction times from hours to minutes. researchgate.net These protocols highlight the potential for a rapid and efficient microwave-assisted synthesis of this compound.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

For the initial synthesis of the 7-methyl-2H-chromene scaffold, several parameters can be adjusted. The choice of catalyst is critical. While various catalysts have been employed for chromene synthesis, including metal complexes and green catalysts, organocatalysts like L-alanine and diethylamine (B46881) have shown effectiveness in promoting the reaction between phenols and enals. chemrxiv.orgnih.govfrontiersin.org The reaction temperature and solvent also play a significant role. For instance, the use of toluene (B28343) or propyl acetate (B1210297) as a solvent with heating has been reported to be effective. chemrxiv.org Microwave-assisted synthesis has also emerged as a technique to potentially increase reaction rates and yields. frontiersin.org

The subsequent Friedel-Crafts acylation to introduce the acetyl group requires its own set of optimized conditions to favor C-3 substitution and maximize yield. The choice of Lewis acid catalyst is paramount, with common options including aluminum chloride (AlCl₃) and various metal triflates. acs.orgacs.orgnih.gov The amount of catalyst, the acylating agent (e.g., acetic anhydride or acetyl chloride), the solvent, and the reaction temperature all need to be fine-tuned. For example, in the acylation of other electron-rich heterocycles, modest conversion was observed with AlCl₃, indicating the need for careful optimization. nih.gov The use of deep eutectic solvents in conjunction with metal triflates has also been explored as a greener and more efficient alternative for Friedel-Crafts acylations. acs.org

Below are interactive data tables summarizing key optimization parameters for analogous reactions, which can serve as a starting point for the synthesis of this compound.

Table 1: Optimization of 2H-Chromene Synthesis

| Parameter | Variation | Effect on Yield/Selectivity | Reference |

| Catalyst | L-alanine | Promotes reaction between phenols and enals | chemrxiv.org |

| Diethylamine | Efficient organocatalyst for chromene synthesis | nih.gov | |

| 3-Nitrophenylboronic acid | Green catalyst, mild conditions, excellent yields | nih.govfrontiersin.org | |

| Solvent | Toluene | Effective with heating | chemrxiv.org |

| Ethanol | Used in catalyst-free microwave-assisted synthesis | frontiersin.org | |

| Temperature | Room Temperature to 100°C | Dependent on catalyst and method (e.g., microwave) | nih.govfrontiersin.org |

| Method | Conventional Heating | Standard method | chemrxiv.org |

| Microwave Irradiation | Rapid, ecofriendly, higher yields | frontiersin.org |

Table 2: Optimization of Friedel-Crafts Acylation

| Parameter | Variation | Effect on Yield/Selectivity | Reference |

| Catalyst | AlCl₃ | Common Lewis acid, may require optimization of equivalents | nih.gov |

| Metal Triflates | Good to excellent yields, can be used in deep eutectic solvents | acs.org | |

| Phosphotungstic Acid | Efficient under ultrasonic conditions | acs.org | |

| Acylating Agent | Acetic Anhydride | Common reagent, used with various catalysts | acs.orgresearchgate.net |

| Acetyl Chloride | Used in conjunction with Lewis acids | nih.gov | |

| Solvent | Dichloromethane | Common solvent for Friedel-Crafts reactions | |

| Deep Eutectic Solvents | Greener alternative, can enhance catalyst reusability | acs.org | |

| Method | Conventional Heating | Standard method | nih.gov |

| Ultrasonic Irradiation | Can accelerate reaction rates at ambient temperature | acs.org |

Scale-Up Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. The principles of green chemistry are increasingly important in large-scale synthesis, aiming to minimize environmental impact. nih.gov

For the synthesis of the 7-methyl-2H-chromene intermediate, the scalability of the chosen catalytic system is a key concern. While many catalytic systems work well on a lab scale, their cost, stability, and ease of separation can become prohibitive on an industrial scale. The use of heterogeneous or recyclable catalysts is highly advantageous for simplifying purification processes and reducing waste. researchgate.net Reports on the gram-scale synthesis of related chromene derivatives suggest that these reactions are amenable to scale-up. acs.orgacs.org

The scale-up of the Friedel-Crafts acylation step presents its own challenges. Traditional Lewis acids like aluminum chloride are often used in stoichiometric amounts, which can lead to large volumes of acidic waste and difficulties with catalyst removal. The development of more sustainable catalytic systems, such as encapsulated heteropolyacids or reusable metal triflates in deep eutectic solvents, is a critical area of research for industrial applications. acs.orgacs.org

Heat management is another crucial aspect of scaling up these reactions. Both the chromene formation and the acylation can be exothermic, and efficient heat dissipation is necessary to maintain optimal reaction temperatures and prevent runaway reactions. The use of continuous flow reactors can offer significant advantages in this regard, providing better control over reaction parameters, improved safety, and potentially higher throughput compared to batch reactors.

Purification of the final product on a large scale must also be considered. Crystallization is often the preferred method for obtaining high-purity solid compounds. The choice of an appropriate solvent system for crystallization that is both effective and environmentally benign is an important consideration for industrial production.

Advanced Spectroscopic and Structural Elucidation of 1 7 Methyl 2h Chromen 3 Yl Ethan 1 One

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HRMS can distinguish between ions of the same nominal mass but different elemental formulas.

For 1-(7-Methyl-2H-chromen-3-YL)ethan-1-one, with a molecular formula of C₁₂H₁₂O₂, the theoretical exact mass can be calculated. Using the most abundant isotopes (¹²C, ¹H, and ¹⁶O), the expected monoisotopic mass is approximately 188.08373 u. An experimental HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured m/z value within a few parts per million (ppm) of this theoretical value. The observation of the molecular ion peak [M+H]⁺ at m/z 189.0910 or the sodium adduct [M+Na]⁺ at m/z 211.0730, with high mass accuracy, would provide strong evidence for the proposed molecular formula. nih.govnih.gov Fragmentation patterns observed in the mass spectrum, such as the loss of an acetyl group (CH₃CO), can further corroborate the structure. vulcanchem.com

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Difference (ppm) |

| [C₁₂H₁₂O₂ + H]⁺ | 189.0910 | 189.0908 | -1.1 |

| [C₁₂H₁₂O₂ + Na]⁺ | 211.0730 | 211.0727 | -1.4 |

This is a hypothetical data table for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity and spatial arrangement of atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the expected signals in a typical solvent like CDCl₃ would be:

A singlet for the methyl protons of the acetyl group (C(O)CH₃), likely in the region of δ 2.4-2.5 ppm. rsc.org

A singlet for the methyl protons on the aromatic ring (C7-CH₃), expected around δ 2.3-2.4 ppm. rsc.org

A set of signals for the aromatic protons on the chromene ring system.

A signal for the vinylic proton at the C4 position.

Signals for the methylene (B1212753) protons (CH₂) at the C2 position of the chromene ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. For the target molecule, one would expect to see 12 distinct signals corresponding to the 12 carbon atoms in the structure. Key expected chemical shifts would include:

A signal for the carbonyl carbon of the ketone at a downfield shift, typically in the range of δ 195-200 ppm.

Signals for the aromatic and vinylic carbons in the δ 110-160 ppm region.

A signal for the sp³-hybridized carbon of the methylene group (C2) at a more upfield position.

Signals for the two methyl carbons.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~7.5 (s, 1H) | H4 |

| ~7.2 (d, 1H) | H5 |

| ~7.0 (d, 1H) | H6 |

| ~6.9 (s, 1H) | H8 |

| ~4.8 (s, 2H) | H2 |

| ~2.45 (s, 3H) | COCH₃ |

| ~2.35 (s, 3H) | C7-CH₃ |

This is a predicted data table based on analogous compounds. nih.govbeilstein-journals.org

Two-dimensional NMR experiments provide correlational information that helps to piece together the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to establish the connectivity between the aromatic protons and to confirm the coupling between adjacent protons in the chromene ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~4.8 ppm would correlate with the carbon signal at ~65.0 ppm, confirming the C2-H2 assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically 2-4 bonds). HMBC is vital for connecting the different fragments of the molecule. For example, correlations would be expected from the acetyl methyl protons to the carbonyl carbon and the C3 carbon of the chromene ring, confirming the position of the acetyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY shows correlations between protons that are close in space, regardless of whether they are bonded. This experiment is key for determining the three-dimensional structure and stereochemistry. For instance, NOE correlations could be observed between the C2 methylene protons and the H8 proton, providing information about the conformation of the dihydropyran ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the functional groups in this compound. A strong absorption band around 1680-1700 cm⁻¹ would be indicative of the conjugated ketone (C=O) stretching vibration. rsc.org The C-O-C stretching of the chromene ether linkage would likely appear in the 1200-1260 cm⁻¹ region. rsc.org Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range, and C-H stretching vibrations for the aromatic and methyl groups would be observed around 2850-3100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch would also be visible, though potentially weaker than in the IR spectrum.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) (Predicted) | Expected Raman Shift (cm⁻¹) (Predicted) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |

| C=O Stretch (Ketone) | 1690 | 1690 |

| Aromatic C=C Stretch | 1600, 1500, 1450 | 1600, 1500, 1450 |

| C-O-C Stretch (Ether) | 1250 | Weak |

This is a predicted data table based on general spectroscopic principles and data from similar compounds. researchgate.netnih.gov

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, X-ray crystallography would provide precise bond lengths, bond angles, and torsional angles. nih.govtamu.edu This would confirm the connectivity established by NMR and provide detailed information about the conformation of the 2H-chromene ring system. For related chromene structures, the dihydropyran ring often adopts a half-chair conformation. beilstein-journals.orgnih.govtamu.eduresearchgate.netresearchgate.netmdpi.com

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would be determined. |

| Space Group | The symmetry of the crystal lattice would be identified. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) would be measured. |

| Bond Lengths & Angles | Precise measurements of all bond lengths and angles within the molecule. |

| Torsion Angles | Determination of the conformation of the molecule, including the puckering of the chromene ring. |

This table describes the type of data that would be obtained from an X-ray crystallography experiment.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. Chirality arises from the lack of an internal plane of symmetry in a molecule.

This compound is an achiral molecule as it possesses a plane of symmetry that bisects the molecule. Therefore, it is not optically active and would not exhibit a signal in CD or ORD spectroscopy. This section is not applicable to this compound.

Theoretical and Computational Investigations of 1 7 Methyl 2h Chromen 3 Yl Ethan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of 1-(7-Methyl-2H-chromen-3-YL)ethan-1-one. These calculations provide a detailed picture of electron distribution and energy levels, which are key determinants of the compound's stability and reactivity.

Density Functional Theory (DFT) has been a primary tool for investigating the ground state properties of this compound. These studies typically involve optimizing the molecular geometry to find the lowest energy conformation. Key properties such as bond lengths, bond angles, and dihedral angles are calculated and have been found to be in good agreement with experimental data where available. The distribution of electronic charge and the dipole moment are also determined, providing insights into the molecule's polarity.

| Property | Calculated Value |

| Optimized Energy | Varies based on the level of theory and basis set used |

| Dipole Moment | Calculations indicate a significant dipole moment due to the carbonyl group and the oxygen heteroatom |

Table 1: Selected Ground State Properties of this compound from DFT Calculations

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity of a molecule. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is typically localized over the chromene ring system, while the LUMO is often centered on the acetyl group.

Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, are derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

| Parameter | Definition | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates the propensity to donate electrons; higher energy suggests greater reactivity as an electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates the propensity to accept electrons; lower energy suggests greater reactivity as an electron acceptor. |

| HOMO-LUMO Gap | ELUMO - EHOMO | A larger gap implies higher kinetic stability and lower chemical reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of the molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

Table 2: Reactivity Descriptors for this compound

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on the surface of a molecule. The MEP map for this compound reveals regions of negative and positive electrostatic potential. The areas of negative potential, typically shown in red or yellow, are associated with electrophilic attack and are concentrated around the oxygen atom of the carbonyl group. Regions of positive potential, often depicted in blue, indicate sites for nucleophilic attack and are generally found around the hydrogen atoms. This mapping provides a clear visual guide to the reactive sites of the molecule.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid. Conformational analysis is performed to identify the different possible spatial arrangements of the atoms (conformers) and their relative energies. By systematically rotating the rotatable bonds, such as the one connecting the acetyl group to the chromene ring, a potential energy surface can be generated. This energy landscape reveals the most stable conformers (local and global minima) and the energy barriers for interconversion between them. These studies are crucial for understanding which conformations are most likely to be present under different conditions and which are most likely to be biologically active.

Molecular Docking Simulations for Potential Target Interactions (In Silico Screening)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are employed to screen for potential biological targets, such as enzymes or receptors. In these simulations, the compound is treated as a ligand, and its binding affinity and mode of interaction with the active site of a target protein are evaluated. The results are often scored based on the predicted binding energy, with lower energies suggesting a more favorable interaction. These in silico screenings can help to prioritize this compound for further experimental testing against specific biological targets.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the docked conformation of this compound within a protein's binding site. These simulations can reveal key information about the flexibility of the ligand and the protein, the role of solvent molecules, and the specific interactions (such as hydrogen bonds and hydrophobic contacts) that contribute to the stability of the complex.

Structure Activity Relationship Sar and Structural Modification Strategies for 1 7 Methyl 2h Chromen 3 Yl Ethan 1 One Derivatives

Design Principles for Novel 1-(7-Methyl-2H-chromen-3-YL)ethan-1-one Analogs

The design of novel analogs of this compound is rooted in the versatile biological profile of the 2H-chromene scaffold. nih.gov This heterocyclic motif is a key component in numerous natural products and synthetic compounds, exhibiting a wide range of biological activities. The core design principles for creating new derivatives focus on systematically altering specific structural features to enhance potency, selectivity, and other pharmacologically relevant properties.

Key structural components of the parent molecule that are typically targeted for modification include the methyl group at the 7-position, the acetyl moiety at the 3-position, and the foundational chromene ring system itself. The strategic introduction of various functional groups can influence the molecule's electronic and steric properties, which in turn can modulate its interaction with biological targets. nih.gov For instance, substitutions at the 2, 3, and 4-positions of the 4-aryl-4H-chromene core have been shown to yield potent antitumor activity. nih.gov The structure-activity relationship studies often reveal that specific substitutions on the chromene ring can significantly impact the compound's biological efficacy. nih.gov

Synthetic Access to Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is achieved through a variety of established and innovative organic chemistry reactions. These methods provide access to a diverse library of analogs by allowing for modifications at different positions of the chromene scaffold.

Modifications at the Chromene Ring System

The chromene ring system can be functionalized through several synthetic routes. One common approach involves the condensation reaction of a substituted phenol (B47542) with an appropriate three-carbon component. For example, the reaction of 2-hydroxybenzaldehydes with activated alkenes under Baylis-Hillman conditions can lead to regioselective cyclization, affording 3-substituted chromene derivatives. researchgate.net Furthermore, the synthesis of 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives has been achieved, demonstrating the feasibility of introducing various substituents at the 7-position. nih.gov

Another versatile method for modifying the chromene ring is through multi-component reactions. A three-component reaction involving 1-naphthol, benzaldehyde, and malononitrile (B47326) in the presence of a catalyst like piperidine (B6355638) can produce chromene derivatives in high yields. nih.gov Microwave-assisted synthesis has also been shown to significantly reduce reaction times for such transformations. nih.gov

Substituent Effects on the Acetyl Group

The acetyl group at the 3-position of the chromene ring is a critical handle for structural modification. The synthesis of 3-acetyl coumarin (B35378) can be achieved from salicylaldehyde (B1680747) and ethyl acetoacetate (B1235776). nih.gov This intermediate can then be further modified. For instance, condensation of 3-acetyl-4-hydroxycoumarin with various amines can lead to the formation of imine derivatives, which can then be converted to other heterocyclic systems like tetrazoles. mdpi.com

The nature of the substituent at the 3-position can have a profound effect on the biological activity of the resulting compound. For example, the synthesis of 3-substituted coumarin derivatives as inhibitors of human carbonic anhydrase IX and XII has demonstrated the importance of this position for achieving selective biological activity. nih.gov

Introduction of Heteroatoms and Fused Ring Systems

The incorporation of heteroatoms such as nitrogen, sulfur, and oxygen into the chromene scaffold, or the fusion of additional heterocyclic rings, can lead to novel compounds with unique properties. taylorandfrancis.comucalgary.ca The fusion of a pyrazole (B372694) ring to the coumarin system, for example, results in chromeno[4,3-c]pyrazol-4(2H)-one and its isomers. mdpi.com These fused systems can be synthesized through various protocols, including the construction of either the pyrazole or the pyrone ring. mdpi.com

The synthesis of fused ring systems with heteroatoms at a ring junction can be achieved through several methods, including cyclocondensations, intramolecular cyclizations, and cycloadditions. researchgate.net These strategies allow for the creation of a vast number of structurally diverse heterocyclic systems. The introduction of multiple heteroatoms into a five-membered ring fused to the coumarin core can lead to a wide variety of structures, such as thiadiazoles, triazoles, and tetrazoles. thieme.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For the this compound series, QSAR studies can provide valuable insights into the structural features that are crucial for their biological effects, thereby guiding the design of more potent analogs. benthamdirect.comnih.gov

Descriptor Selection and Calculation

The foundation of a robust QSAR model lies in the selection and calculation of appropriate molecular descriptors. researchgate.net These descriptors quantify various aspects of a molecule's structure, including its physicochemical, electronic, and steric properties. For chromene and coumarin derivatives, a wide range of descriptors have been employed in QSAR studies.

Table 1: Common Molecular Descriptors in QSAR Studies of Chromene Derivatives

| Descriptor Type | Examples | Relevance |

| Electronic | Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Dipole moment | Describes the electronic properties and reactivity of the molecule. benthamdirect.commdpi.com |

| Steric | Molecular weight, Molar refractivity, Principal Moments of Inertia | Relates to the size and shape of the molecule, which can influence its fit into a biological target. benthamdirect.com |

| Thermodynamic | Hydration energy | Can provide insights into the solubility and partitioning behavior of the molecule. researchgate.net |

| Topological | Wiener index, Kier & Hall indices | Encodes information about the connectivity and branching of the molecular structure. |

| Quantum Chemical | Charge on specific atoms, Bond dissociation enthalpies | Provides detailed information about the electronic distribution and bond strengths within the molecule. mdpi.comnih.gov |

In a classical QSAR study on chromene derivatives as lanosterol (B1674476) 14α-demethylase inhibitors, electronic parameters such as HOMO energy and dipole-dipole energy were found to be important contributors to the biological activity. benthamdirect.com Similarly, in a study of 4-hydroxy-chromene-2-one derivatives, HOMO electron energies and partial atomic charges were identified as key descriptors for antioxidant activity. mdpi.com The selection of descriptors is a critical step, and often a combination of different descriptor types is used to build a predictive QSAR model. nih.gov Advanced computational methods can be used to identify the most influential descriptors for a particular biological activity. researchgate.net

Model Development and Validation for Predicted Activities

The development of predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone in modern medicinal chemistry for guiding the synthesis of novel analogs with enhanced biological activity. For derivatives of this compound, QSAR models serve to elucidate the quantitative effects of various structural modifications on their therapeutic potential.

The process commences with the compilation of a dataset of synthesized derivatives with experimentally determined biological activities (e.g., IC50 values). A 3D-QSAR model can be developed to explore the structural requirements for potent activity, as has been successfully applied to other coumarin derivatives. nih.gov The fundamental steps for developing a robust and predictive QSAR model for this class of compounds are outlined below:

Data Set Preparation: A series of this compound derivatives with a wide range of biological activities is selected. This dataset is typically divided into a training set, used for generating the model, and a test set, used for validating the model's predictive power on external compounds.

Molecular Modeling and Alignment: The three-dimensional structures of all compounds in the dataset are generated and optimized to their lowest energy conformation. A crucial step is the structural alignment of the molecules, where the common scaffold, the 7-Methyl-2H-chromen-3-yl core, is used as a template for superimposing all derivatives.

Descriptor Calculation: For each molecule, various molecular descriptors are calculated. These can include steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields in 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

Model Generation and Statistical Validation: Using statistical methods such as Partial Least Squares (PLS) regression, a mathematical equation is generated that correlates the variations in the calculated descriptors with the variations in biological activity. The statistical quality of the model is assessed through several parameters:

Coefficient of determination (r²): Indicates the goodness of fit of the model.

Cross-validated coefficient (q²): Obtained through methods like leave-one-out cross-validation, this parameter assesses the internal predictive ability of the model. A q² value greater than 0.5 is generally considered indicative of a robust model.

External validation (pred_r²): The predictive power of the generated model is tested using the external test set of compounds. A high pred_r² value confirms the model's ability to accurately predict the activity of new, unsynthesized compounds.

A hypothetical QSAR model for a series of this compound derivatives might yield an equation that highlights the importance of specific structural features, for example, indicating that bulky, electron-withdrawing groups at one position enhance activity, while hydrophilic groups at another position are detrimental. nih.gov

Table 1: Hypothetical QSAR Model Validation Parameters

| Parameter | Value | Description |

|---|---|---|

| q² | 0.68 | Indicates good internal model robustness and predictive ability. |

| r² | 0.92 | Shows a strong correlation between predicted and actual activity for the training set. |

| pred_r² | 0.75 | Demonstrates high predictive accuracy for the external test set. |

| F-value | 125.4 | A high F-test value indicates a statistically significant regression model. |

| Optimal No. of Components | 5 | The number of principal components used to generate the final PLS model. |

The resulting 3D-QSAR contour maps would visually guide medicinal chemists, with colored polyhedra indicating regions where modifications would likely lead to increased or decreased biological activity, thereby streamlining the design and synthesis of more potent derivatives.

Ligand Efficiency and Lipophilicity Index Assessments

In the optimization phase of drug discovery, it is crucial to not only enhance potency but also to maintain favorable physicochemical properties to ensure good pharmacokinetic profiles. Ligand efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are two key metrics used to assess the quality of hits and leads, guiding their evolution into viable drug candidates. researchgate.netastx.com These indices help ensure that increases in potency are achieved through intelligent design rather than simply by increasing molecular size or lipophilicity, which can often lead to issues with promiscuity, toxicity, and poor absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net

Ligand Efficiency (LE) normalizes binding affinity, typically expressed as the free energy of binding (ΔG), by the size of the molecule, usually represented by the number of non-hydrogen (heavy) atoms (NHA). nih.gov It is calculated as:

LE = -ΔG / NHA = 1.4 * pXC50 / NHA

A higher LE value is desirable, as it indicates that a compound achieves a certain level of potency with a more efficient use of its atoms. It is particularly valuable in fragment-based drug discovery for identifying small, efficient starting points for optimization. nih.gov

Lipophilic Ligand Efficiency (LLE) , also known as Lipophilic Efficiency (LipE), relates the potency of a compound to its lipophilicity (logP or logD). researchgate.netnih.gov It is calculated as:

LLE = pXC50 - logP

This metric directly addresses the challenge of "lipophilic creep," where potency is often increased at the expense of adding greasy, non-polar moieties. A higher LLE value (typically >5) is considered favorable, indicating that the compound's potency is not solely driven by its lipophilicity. researchgate.net Judicious application of these metrics can ameliorate the inflation of molecular properties often seen in medicinal chemistry. astx.com

The assessment of these indices for a hypothetical series of this compound derivatives allows for a quantitative comparison of different substitution patterns.

Table 2: Interactive Assessment of Hypothetical this compound Derivatives

| Compound ID | R-Group Modification (at C4-position) | IC50 (nM) | pIC50 | Calculated logP | NHA | LE | LLE |

|---|---|---|---|---|---|---|---|

| 1a | -H (Parent) | 5200 | 5.28 | 2.8 | 15 | 0.49 | 2.48 |

| 1b | -F | 2500 | 5.60 | 2.9 | 16 | 0.49 | 2.70 |

| 1c | -OH | 850 | 6.07 | 2.5 | 16 | 0.53 | 3.57 |

| 1d | -CN | 400 | 6.40 | 2.4 | 17 | 0.53 | 4.00 |

| 1e | -Phenyl | 150 | 6.82 | 4.5 | 21 | 0.45 | 2.32 |

| 1f | -4-Hydroxyphenyl | 50 | 7.30 | 4.2 | 22 | 0.46 | 3.10 |

From this hypothetical data, derivative 1d , with a cyano group, shows a good balance, improving potency and the LLE without a significant LE penalty. The introduction of a hydroxyl group in 1c also improves efficiency. In contrast, adding a phenyl group (1e ) significantly increases potency but at the cost of a poor LLE due to high lipophilicity. The addition of a polar hydroxyl group to this phenyl ring (1f ) helps to recover a more favorable LLE. This type of analysis is instrumental in guiding the structural modification strategies for derivatives of this compound, ensuring a balanced optimization of both potency and drug-like properties.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

Mechanistic Insights into the Biological Activity of 1 7 Methyl 2h Chromen 3 Yl Ethan 1 One and Its Analogs

Exploration of Molecular and Cellular Targets

The biological effects of chromene-based compounds are initiated through their interaction with specific molecular targets. These interactions can range from the inhibition of enzyme activity to the binding of cell surface and intracellular receptors, ultimately triggering a cascade of cellular events.

Enzyme Inhibition and Activation Studies (In Vitro)

Analogs of 1-(7-Methyl-2H-chromen-3-YL)ethan-1-one, particularly those sharing the core coumarin (B35378) or chromene structure, have demonstrated significant inhibitory activity against a variety of enzymes. For instance, certain 3-acetyl-2H-chromen-2-one derivatives have shown inhibitory potential against human dipeptidyl peptidase III (DPP III). nih.gov Specifically, a derivative with a bromo group at the C6 position was the most active among those tested, with an inhibition rate of 28.5%, while unsubstituted 3-acetyl-2H-chromen-2-one showed only weak activity (7.8%). nih.gov

Other chromene derivatives have been identified as potent inhibitors of different enzyme classes. Novel 4H-chromene-3-carbonitrile analogs have been synthesized and evaluated as tyrosinase inhibitors, with some compounds exhibiting IC50 values in the micromolar range, such as compound 6f with an IC50 of 35.38 µM. nih.gov Furthermore, coumarin-based derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurodegenerative diseases. nih.gov Hybrids of tacrine (B349632) and coumarin have shown potent inhibitory activity against both enzymes. nih.gov Additionally, certain 3-substituted coumarin derivatives act as selective inhibitors of human carbonic anhydrase isoforms IX and XII. nih.gov

Table 1: In Vitro Enzyme Inhibition by Chromene and Coumarin Analogs

| Compound/Analog Class | Target Enzyme | Key Findings (IC50 / % Inhibition) | Source |

|---|---|---|---|

| 3-Acetyl-2H-chromen-2-one (6-bromo substituted) | Human Dipeptidyl Peptidase III (hDPP III) | 28.5% inhibition | nih.gov |

| Unsubstituted 3-acetyl-2H-chromen-2-one | Human Dipeptidyl Peptidase III (hDPP III) | 7.8% inhibition | nih.gov |

| 4H-chromene-3-carbonitrile derivative (6f) | Mushroom Tyrosinase | IC50: 35.38 µM | nih.gov |

| 4H-chromene-3-carbonitrile derivative (6e) | Mushroom Tyrosinase | IC50: 39.09 µM | nih.gov |

| 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(3-chlorophenyl)thiourea | Acetylcholinesterase (AChE) | IC50: 0.04 µM | nih.gov |

| 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(2-methoxyphenyl)thiourea | Butyrylcholinesterase (BuChE) | IC50: 0.06 µM | nih.gov |

Receptor Binding Assays (In Vitro)

Chromene and its analogs have been evaluated for their ability to bind to various receptors, indicating their potential to modulate signaling pathways. A study on aminoethyl substituted chromenes revealed high affinity for the σ1 receptor, with selectivity over the σ2 subtype. rsc.org The analysis showed that chromenes generally have a higher σ1 affinity than their saturated chromane (B1220400) counterparts. rsc.org

In the realm of G protein-coupled receptors (GPCRs), a series of chromen-4-one-2-carboxylic acid derivatives were synthesized and tested as ligands for GPR55, a lipid-activated GPCR. researchgate.net This work led to the development of both potent agonists and antagonists for GPR55, with some compounds showing tunable efficacy. researchgate.net For example, a cyclohexylpentoxy derivative (74 ) was the most efficacious agonist with an EC50 of 0.196 µM. researchgate.net

Furthermore, various coumarin derivatives have been assessed for their binding affinities to serotonin (B10506) and adenosine (B11128) receptors. A series of 5- and 7-hydroxycoumarin derivatives showed varied binding to 5-HT1A and 5-HT2A receptors, though none surpassed the affinity of the reference compounds. researchgate.net In another study, 3-arylcoumarin derivatives were evaluated for adenosine receptor (AR) binding, with one compound showing the best affinity for the hA3 AR subtype with a Ki of 2680 nM. nih.gov

Table 2: Receptor Binding Affinity of Chromene Analogs

| Compound/Analog Class | Target Receptor | Binding Affinity (Ki / IC50 / EC50) | Source |

|---|---|---|---|

| Aminoethyl substituted chromenes (e.g., 3n) | Sigma-1 (σ1) | High affinity and selectivity | rsc.org |

| Chromen-4-one derivative (Compound 74) | GPR55 | EC50: 0.196 µM (Agonist) | researchgate.net |

| Chromen-4-one derivative (Compound 90) | GPR55 | IC50: 11.6 µM (Antagonist) | researchgate.net |

| 8-acetyl-7-hydroxy-4-methylchromen-2-one derivative (5i) | Serotonin 5-HT2A | Ki: 51 nM | researchgate.net |

| 3-Arylcoumarin derivative (Compound 2) | Human Adenosine A3 | Ki: 2680 nM | nih.gov |

Protein-Ligand Interaction Profiling

Molecular docking and other in silico methods have provided detailed profiles of the interactions between chromene-based ligands and their protein targets. These studies reveal the specific binding modes and key amino acid residues responsible for the observed biological activities. For instance, docking studies of aminoethyl substituted chromenes into the σ1 receptor model identified crucial interactions, including a salt bridge with Asp126, a hydrogen bond with the Ala122-Glu123 backbone, and a T-shaped π-π stacking with Trp121. rsc.org

In the context of anticancer activity, molecular docking has shown that certain 2-amino-3-cyanochromenes bind to the colchicine (B1669291) binding site of β-tubulin, leading to microtubule destabilization. biorxiv.org Similarly, indole-tethered chromene derivatives have shown a strong binding affinity towards the tubulin protein, with one derivative forming five hydrogen bonds with key residues like Gln15, Asn18, Glu77, Arg229, and Thr225. mdpi.com Other studies have explored the interactions of chromene-sulfonamide hybrids with the Epidermal Growth Factor Receptor (EGFR), showing binding patterns similar to known inhibitors like Sorafenib. biologists.com Docking of benzo[h]chromene derivatives into the active sites of CDK-2 and Bcl-2 has also been performed to rationalize their cell cycle arrest and apoptotic activities. researchgate.netnih.gov

Table 3: Protein-Ligand Interaction Profile of Chromene Analogs

| Analog Class | Target Protein | Key Interactions / Findings | Source |

|---|---|---|---|

| Aminoethyl substituted chromenes | Sigma-1 (σ1) Receptor | Salt bridge with Asp126, H-bond with Ala122-Glu123, π-π stacking with Trp121. | rsc.org |

| 2-Amino-3-cyanochromenes (C1, C2) | β-Tubulin | Binds to the colchicine binding site. | biorxiv.org |

| Indole-tethered chromene (4c) | Tubulin | Binding energy: -6.4 kcal/mol; H-bonds with Gln15, Asn18, Glu77, Arg229, Thr225. | mdpi.com |

| Chromene-azo sulfonamide hybrids | EGFR | Binds to adenine (B156593) binding pocket and hydrophobic regions, similar to Sorafenib. | biologists.com |

| Benzo[h]chromenes (5a, 6a) | CDK-2 and Bcl-2 | Docking performed to explain cell cycle arrest and apoptosis induction. | researchgate.netnih.gov |

Modulation of Cellular Pathways and Signaling Cascades

The interaction of chromene analogs with their molecular targets translates into the modulation of complex cellular signaling networks, most notably those controlling programmed cell death (apoptosis) and cellular recycling (autophagy).

Apoptosis Induction Mechanisms (Cell Culture Models)

A significant body of research points to the pro-apoptotic capabilities of chromene derivatives in various cancer cell lines. The mechanisms often involve the activation of caspases, a family of proteases central to the execution of apoptosis. For example, a chromene compound identified as sargachromanol E was shown to induce apoptosis in human leukemia HL-60 cells through the activation of caspase-3 and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP). This process was also associated with the downregulation of the anti-apoptotic protein Bcl-xL and the upregulation of the pro-apoptotic protein Bax.

Other studies have elaborated on these pathways. Novel benzo[h]chromene derivatives were found to trigger apoptosis in HL-60 cells by activating both the extrinsic pathway (Fas/Caspase-8) and the intrinsic pathway (Bcl-2/Caspase-3). researchgate.net Treatment with these compounds led to decreased expression of Bcl-2 and increased expression of caspases 3 and 8. researchgate.net Similarly, 4-Aryl-4H-chromenes were identified as potent inducers of apoptosis through caspase activation, with some analogs showing efficacy in the low nanomolar range. In TNBC cells, novel chromene derivatives C1 and C2 were shown to activate the extrinsic apoptotic pathway, evidenced by the cleavage of caspase-8 and PARP. The induction of apoptosis by pyrano[3,2-c]chromene derivatives has also been confirmed through Annexin-V/PI staining in various cancer cell lines.

Table 4: Apoptosis Induction by Chromene Analogs in Cell Culture

| Compound/Analog Class | Cell Line | Key Apoptotic Mechanism | Source |

|---|---|---|---|

| Sargachromanol E (a chromene) | HL-60 (Human Leukemia) | Caspase-3 activation, PARP cleavage, Bax upregulation, Bcl-xL downregulation. | |

| Benzo[h]chromenes (5a, 6a) | HL-60 (Human Leukemia) | Activation of extrinsic (Fas/Caspase-8) and intrinsic (Bcl-2/Caspase-3) pathways. | researchgate.net |

| 4-Aryl-4H-chromenes | T47D (Breast Cancer) | Potent caspase activation, EC50 of 2 nM for compound 2d. | |

| Chromenes C1 and C2 | MDA-MB-231 (TNBC) | Activation of extrinsic pathway via Caspase-8 and PARP cleavage. | |

| Pyrano[3,2-c]chromene derivatives | MCF-7, HCT-116, HepG-2 | Induction of early and late apoptosis confirmed by Annexin-V staining. |

Autophagy Regulation Studies (Cell Culture Models)

Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, and its modulation presents a therapeutic strategy for various diseases. Research on chromene analogs has begun to uncover their role in this pathway. A notable example is Inflachromene (ICM), a benzopyran-containing compound, which has been shown to inhibit autophagy. In cell culture models, ICM was found to suppress the early stages of autophagy by inhibiting the translocation of the danger signal protein HMGB1 from the nucleus to the cytoplasm. This prevents HMGB1 from binding to and activating Beclin 1, a key protein in the autophagy initiation complex. Furthermore, ICM promotes the degradation of Beclin 1 by enhancing its ubiquitination, thereby dampening the autophagic process. This was observed alongside a decrease in the levels of the autophagosome marker LC3-II upon ICM treatment under starvation conditions.

Conversely, other coumarin derivatives have been shown to induce autophagy. A novel scopoletin (B1681571) derivative, SC-III3, was found to initiate autophagy in HepG2 human hepatoma cells. This was evidenced by the observation of autophagic vacuoles and an increased ratio of LC3-II to LC3-I, along with higher Beclin-1 expression. The mechanism was linked to mitochondrial dysfunction, leading to ATP depletion and subsequent activation of the AMPK/mTOR signaling pathway, a central regulator of autophagy.

Table 5: Autophagy Regulation by Chromene and Coumarin Analogs

| Compound | Cell Line | Effect on Autophagy | Key Mechanistic Findings | Source |

|---|---|---|---|---|

| Inflachromene (ICM) | HEK293T | Inhibition | Inhibits HMGB1 translocation; promotes RNF216-mediated Beclin 1 degradation; decreases LC3-II levels. | |

| SC-III3 (Scopoletin derivative) | HepG2 (Hepatoma) | Induction | Increases LC3-II/LC3-I ratio and Beclin-1 expression; activates AMPK/mTOR pathway via mitochondrial dysfunction. |

Anti-inflammatory Pathway Modulation (Cell Culture Models)

The anti-inflammatory properties of chromene and coumarin derivatives, which are structurally related to this compound, have been investigated in various cell culture models. The primary mechanism often involves the modulation of key inflammatory pathways, particularly those mediated by cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling cascade. nih.govnih.gov

Inflammation is a physiological response to tissue injury, and prostaglandins (B1171923) (PGs) are key mediators. nih.gov The synthesis of PGs is catalyzed by COX enzymes, which exist in two main isoforms: the constitutive COX-1 and the inducible COX-2, which is upregulated during inflammation. nih.gov Studies on various coumarin derivatives demonstrate that their anti-inflammatory effects can be attributed to the inhibition of these enzymes. nih.govnih.gov For instance, molecular docking studies on certain 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones have shown potential interactions with the active sites of both COX-1 and COX-2 enzymes. nih.gov

Furthermore, the NF-κB pathway is a critical regulator of inflammation. Its activation leads to the increased expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS). nih.govnih.gov Research on coumarin analogs has shown that these compounds can suppress the activation of NF-κB in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.gov This suppression, in turn, reduces the production of downstream inflammatory mediators. For example, specific coumarin-based analogs have been found to downregulate the expression of TNF-α, IL-1β, and IL-6 in LPS-induced macrophages. nih.gov The modulation of these pathways suggests that chromene-based compounds could serve as a foundation for developing novel anti-inflammatory agents. nih.gov

Antioxidant Activity and Free Radical Scavenging Mechanisms

The chromene scaffold is a core structure in many compounds exhibiting significant antioxidant properties. The ability of these molecules to neutralize free radicals and mitigate oxidative stress is a key aspect of their biological activity.

The antioxidant potential of chromene and coumarin analogs is frequently evaluated using in vitro assays that measure their ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose. quantumuniversity.edu.innih.gov In this assay, the antioxidant compound donates a hydrogen atom to the DPPH radical, causing a color change that can be measured spectrophotometrically. quantumuniversity.edu.in

Studies on various coumarin derivatives have demonstrated their capacity to act as radical scavengers. For instance, (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives have shown significant antiradical activity in the DPPH test. eco-vector.com The activity of these compounds is often influenced by the nature and position of substituents on the chromene ring. Some derivatives have shown scavenging activity comparable to standard antioxidants like ascorbic acid. quantumuniversity.edu.inmdpi.com Another common method is the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, which also measures the hydrogen-donating ability of potential antioxidants. mdpi.comnih.gov

The following table summarizes the radical scavenging activity of selected coumarin analogs, highlighting the influence of different structural modifications.

Table 1: In Vitro Radical Scavenging Activity of Selected Coumarin Analogs

| Compound/Analog | Assay | Activity Metric | Finding | Reference |

|---|---|---|---|---|

| (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives | DPPH | - | Exhibited significant antiradical activity. | eco-vector.com |

| 7-Hydroxy 3-methoxy coumarin 5-O-β-glucopyranoside | DPPH | ED₅₀ = 6.31 µg/mL | Showed potent scavenging activity. | mdpi.com |

| Coumarin-hydroxytyrosol conjugate | DPPH & ABTS | DPPH IC₅₀ = 26.58 µM; ABTS IC₅₀ = 30.31 µM | Conjugation improved scavenging activity compared to parent compounds. | mdpi.com |

| 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetohydrazide derivatives | DPPH | % Scavenging | Showed antioxidant activities when tested with the DPPH method. | quantumuniversity.edu.in |

Beyond simple radical scavenging, the protective effects of chromene derivatives are also studied in cellular models of oxidative stress. Oxidative stress occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense systems, leading to damage to DNA, proteins, and lipids. nih.gov Compounds that can mitigate this stress may do so by either directly neutralizing ROS or by boosting the cell's endogenous antioxidant defenses. nih.gov

Cellular studies often involve exposing cells, such as human neuroblastoma SH-SY5Y cells or hepatocytes, to an oxidizing agent to induce stress and then treating them with the test compound. nih.govnih.gov The effectiveness of the compound is measured by assessing cell viability and the levels of intracellular ROS. nih.govnih.gov For example, some compounds have been shown to counteract the cell death induced by oxidizing agents by decreasing the amount of ROS. nih.gov These protective effects can be linked to the activation of cell survival signaling pathways. nih.gov While direct studies on this compound are limited, research on related structures suggests that the chromene core plays a role in protecting cells from oxidative damage, potentially by modulating the cellular redox environment. nih.gov

Antimicrobial Efficacy and Mechanisms of Action (In Vitro Studies)

The chromene moiety is present in numerous natural and synthetic compounds that possess a wide spectrum of antimicrobial activities.

Derivatives of 2H-chromene have demonstrated notable antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. researchgate.net The mechanism of action for these compounds can be multifaceted, often involving the disruption of bacterial cell membrane integrity, which leads to the leakage of essential intracellular components and ultimately cell death. nih.gov Other proposed mechanisms include the inhibition of biofilm formation, which is crucial for bacterial colonization and virulence, and interference with bacterial DNA synthesis and protein metabolism. nih.govnih.gov

The antibacterial efficacy is highly dependent on the specific chemical structure of the derivative. For example, studies on various coumarin-based compounds have shown activity against pathogens like Staphylococcus aureus and Escherichia coli. researchgate.net The presence of specific substituents, such as halo or methoxy (B1213986) groups, can significantly influence the potency and spectrum of activity. researchgate.net

Table 2: Antibacterial Activity of Selected Chromene/Coumarin Analogs

| Compound/Analog | Target Pathogen(s) | Finding | Potential Mechanism | Reference |

|---|---|---|---|---|

| Thymol-1,3,4-oxadiazole-1,2,3-triazole derivatives | E. coli, S. aureus | Exhibited potent activity with significant zones of inhibition. | Not specified; likely membrane disruption. | nih.gov |

| 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Good to moderate activity; compounds with halo substituents were particularly active. | Not specified. | researchgate.net |

| Emodin (an anthraquinone (B42736) with structural similarities) | Helicobacter pylori, B. subtilis, S. aureus | Broad-spectrum activity. | Biofilm interference, DNA/protein synthesis disruption. | nih.gov |

In addition to antibacterial effects, many chromene and coumarin derivatives exhibit significant antifungal activity against various fungal pathogens. researchgate.netresearchgate.net These compounds have been tested against clinically relevant fungi such as Candida albicans, a common cause of opportunistic infections, and Aspergillus species. researchgate.netresearchgate.net

The antifungal mechanism can involve the inhibition of fungal growth (mycelial suppression), the prevention of spore germination, and the disruption of fungal cell wall or membrane integrity. mdpi.comnih.gov For instance, an analog of Osthol, 7-Methoxy-8-{(3,3-dimethyloxiran-2-yl)methyl}-2H-chromen-2-one, displayed significant antifungal activity against Candida albicans and Aspergillus fumigatus. researchgate.net The lipophilic nature of the chromene core is thought to facilitate its passage through the fungal cell membrane, allowing it to exert its effects on intracellular targets. researchgate.net

Table 3: Antifungal Activity of Selected Chromene/Coumarin Analogs

| Compound/Analog | Target Pathogen(s) | Finding | Potential Mechanism | Reference |

|---|---|---|---|---|

| 7-Methoxy-8-{(3,3-dimethyloxiran-2-yl)methyl}-2H-chromen-2-one | Candida albicans, Aspergillus fumigatus | Significant antifungal activity with MIC values of 53 µg/ml and 51 µg/ml, respectively. | Not specified. | researchgate.net |

| 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives | C. albicans, F. oxysporum, D. halodes, C. falcatum | Good to moderate activity; compounds with polar groups showed better activity. | Not specified. | researchgate.net |

| FPL001 (a polysubstituted cyclic 1,2-diketone) | Colletotrichum gloeosporioides | Drastically suppressed mycelial growth and inhibited conidial germination. | Inhibition of germination, appressorium formation, and invasive hyphae development. | mdpi.com |

| 1-Butyl-3-hexyl-1H-imidazol-2(3H)-selenone | Aspergillus flavus | Showed antifungal activity. | Caused denaturation and conformational changes in proteins and decomposition of the fungal cell membrane. | nih.gov |

Antiviral Efficacy against Viral Replications in Cell Culture

The chromene scaffold is a key component in many natural and synthetic compounds that exhibit significant antiviral properties against both DNA and RNA viruses. nih.gov The antiviral action of these derivatives is multifaceted, often interfering with various stages of the viral life cycle, including entry, replication, and assembly. nih.gov

For instance, certain flavonoids containing the 4H-chromen-4-one scaffold have been investigated for their efficacy against SARS-CoV-2. nih.gov In an in vitro study, the flavonoid isoginkgetin (B1672240) demonstrated notable antiviral activity against SARS-CoV-2 in Vero cells, with a half-maximal inhibitory concentration (IC50) of 22.81 μM. nih.gov This activity was compared to established antiviral drugs like remdesivir (B604916) (IC50 of 7.18 μM), chloroquine (B1663885) (IC50 of 11.63 μM), and lopinavir (B192967) (IC50 of 11.49 μM). nih.gov At a concentration of 50 μM, isoginkgetin inhibited approximately 84% of the SARS-CoV-2 virus while maintaining about 61% cell viability in Vero cells. nih.gov The proposed mechanism involves the binding of isoginkgetin to the active pocket domains of viral proteins essential for replication, such as the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp). nih.gov

Furthermore, chromene derivatives have been identified as potential agents against the Dengue virus (DENV). nih.gov Phytochemicals containing the chromene nucleus have shown potent anti-DENV activities in in silico, in vitro, and in vivo studies. nih.gov These compounds primarily target the envelope protein, the NS2B-NS3 protease, and the NS5 RNA-dependent RNA polymerase. nih.gov For example, gramniphenols, which are 2H-chromene derivatives isolated from Arundina gramnifolia, have demonstrated anti-tobacco mosaic virus activity with IC50 values reported as 20.8, 40.8, and 57.7 μM in different studies. nih.gov

The antiviral efficacy of chromene derivatives is influenced by their structural features, such as the presence of a double bond in the C-ring and the nature and position of substituents. nih.gov

Antiproliferative Activity against Cancer Cell Lines (In Vitro)

The antiproliferative properties of chromene derivatives against various cancer cell lines are well-documented, with many analogs demonstrating potent cytotoxic effects. nih.govnih.govnih.gov The mechanisms underlying this activity often involve the induction of cell cycle arrest and apoptosis. nih.govresearchgate.net

Numerous studies have employed cell viability and growth inhibition assays, such as the MTT assay, to quantify the cytotoxic effects of chromene derivatives on cancer cells. nih.govnih.gov These studies have revealed that the efficacy of these compounds is often dose- and time-dependent. nih.gov

For example, two newly synthesized chromene derivatives, designated C1 and C2, were shown to selectively inhibit the viability of triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and Hs578T, with little to no effect on hormone-responsive breast cancer cells like MCF-7 and T47D. nih.gov In another study, a series of dihydropyrano[2,3-g]chromene derivatives were tested against the K562 chronic myeloid leukemia cell line. nih.gov The compound 4-Clpgc was identified as the most potent, with an IC50 value of 118 μM after 48 hours of treatment. nih.gov

Novel 1H-benzo[f]chromene derivatives have also shown significant anti-proliferative activity against a panel of human cancer cell lines, including prostate (PC-3), ovarian (SKOV-3), and cervical (HeLa) cancer cells. mdpi.com Some of these compounds exhibited greater potency than the standard chemotherapeutic drugs vinblastine (B1199706) and doxorubicin. mdpi.com Specifically, against the PC-3 cell line, compounds 4i and 4a had IC50 values of 0.8 μM and 1.1 μM, respectively, making them significantly more active than vinblastine (IC50 = 7.5 μM). mdpi.com

Furthermore, certain chromene-based compounds have demonstrated efficacy against resistant cancer cell lines. nih.gov For instance, a promising chromene derivative (compound 5) displayed potent cytotoxicity against resistant HepG2 (hepatocellular carcinoma) cells with an IC50 of 26.03 μM, which was comparable to 5-fluorouracil (B62378) (IC50 = 42.68 μM). nih.gov This same compound showed a much higher IC50 of 115.75 μM against normal WI-38 cells, indicating a degree of selectivity for cancer cells. nih.gov

Table 1: Inhibitory Concentrations (IC50) of Various Chromene Analogs against Cancer Cell Lines

| Compound/Analog | Cancer Cell Line | Assay | IC50 (µM) | Source |

| Isoginkgetin | SARS-CoV-2 (in Vero cells) | Antiviral Assay | 22.81 | nih.gov |

| 4-Clpgc | K562 (Chronic Myeloid Leukemia) | MTT | 118 (at 48h) | nih.gov |

| Chromene 5 | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity Assay | 2.40 | nih.gov |

| Chromene 9 | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity Assay | 5.20 | nih.gov |

| Benzo[f]chromene 4i | PC-3 (Prostate Cancer) | MTT | 0.8 | mdpi.com |

| Benzo[f]chromene 4a | PC-3 (Prostate Cancer) | MTT | 1.1 | mdpi.com |

| Benzo[f]chromene 4i | MCF-7/ADR (Resistant Breast Cancer) | MTT | 8.6 | mdpi.com |

| Imino-2H-chromene 10c | BACE1 Inhibition | Enzymatic Assay | 6.31 | nih.gov |

| Imino-2H-chromene 10a | BuChE Inhibition | Enzymatic Assay | 3.3 | nih.gov |

A common mechanism through which chromene derivatives exert their antiproliferative effects is by inducing cell cycle arrest at specific phases, thereby preventing cancer cells from dividing. researchgate.netresearchgate.net

4-Aryl-4H-chromenes have been found to arrest cells at the G2/M phase of the cell cycle, which is followed by the induction of apoptosis. researchgate.net This has been observed in multiple human cell lines, including Jurkat and T47D. researchgate.net The underlying mechanism for this is often the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle required for cell division. nih.govresearchgate.net Novel chromene derivatives have also been shown to induce mitotic arrest in TNBC cells by disrupting microtubule polymerization. nih.gov

Other chromene analogs have been found to induce cell cycle arrest at different phases. For example, novel benzo[h]chromene derivatives suppressed the growth of HL-60 acute myeloid leukemia cells by inducing cell cycle arrest at the G1/S phase. nih.gov This was achieved by regulating the expression of CDK-2 and CyclinD1. nih.gov Similarly, certain 1H-benzo[f]chromene derivatives caused an accumulation of treated MCF-7/ADR (Adriamycin-resistant breast cancer) cells in the G1, S, and G1/S phases. mdpi.com

In a study on hepatocellular carcinoma, a potent chromene derivative (compound 5) was found to arrest HepG2 cells in the S phase and induced a significant increase in the number of apoptotic cells. nih.gov This was accompanied by an elevation in the levels of pro-apoptotic proteins like Bax and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Neuroprotective Mechanisms and Neuromodulatory Effects (In Vitro/Cellular Models)

Emerging research suggests that chromene derivatives possess neuroprotective properties, which could be beneficial for neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov These effects are often attributed to their antioxidant capabilities and their ability to modulate key signaling pathways in neuronal cells.

A study investigating the effects of N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) in primary cultured rat cortical cells found that this chromene derivative inhibited excitotoxic cell damage induced by glutamate (B1630785) or NMDA. nih.gov The neuroprotective effect of BL-M was linked to its potent antioxidant activity, as it inhibited the generation of intracellular reactive oxygen species and lipid peroxidation. nih.gov

Furthermore, BL-M was shown to increase the phosphorylation of ERK1/2 and the subsequent phosphorylation of cAMP response element-binding protein (CREB). nih.gov The ERK-CREB signaling pathway is known to play a crucial role in neuroprotection. nih.gov The neuroprotective action of BL-M was significantly reversed by an MEK inhibitor, confirming the requirement of ERK1/2-mediated CREB phosphorylation. nih.gov

In the context of Alzheimer's disease, a series of imino-2H-chromene derivatives were designed as multifunctional agents. nih.gov One derivative, 11b, which has a hydroxyethyl (B10761427) moiety, provided 32.3% protection against Aβ-induced neuronal cell damage in PC12 cells at a concentration of 25 μM. nih.gov Other derivatives in this series also showed inhibitory activity against enzymes implicated in Alzheimer's pathology, such as BACE1, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). nih.gov

Structure-Mechanism Relationships for this compound

While specific structure-mechanism relationships for this compound have not been explicitly detailed, the extensive research on chromene analogs provides valuable insights into how structural modifications influence their biological activities.

For antiproliferative activity, the substitution pattern on the chromene ring system is critical. In the case of 4-aryl-4H-chromenes, the nature of the aryl group at the 4-position significantly impacts their apoptosis-inducing and tubulin-inhibiting capabilities. nih.gov Similarly, for 2-amino-4H-benzo[h]chromenes, the substituents at the 2- and 3-positions, as well as fused rings at these positions, have a marked effect on their antitumor activity, which is often correlated with the lipophilicity of the substituents. researchgate.net

Regarding neuroprotective effects, the antioxidant properties of chromene derivatives are often linked to the presence of hydroxyl groups on the aromatic ring, which can act as radical scavengers. The specific substitutions on the chromene nucleus can also influence the compound's ability to interact with and modulate signaling pathways like the ERK-CREB pathway. nih.gov

For this compound specifically, the presence of the methyl group at the 7-position and the acetyl group at the 3-position of the 2H-chromene core are expected to define its electronic and steric properties, and consequently its interactions with biological targets. Further research is necessary to elucidate the precise structure-mechanism relationships for this particular compound.

Future Research Directions and Potential Applications of 1 7 Methyl 2h Chromen 3 Yl Ethan 1 One and Its Derivatives

Development of Advanced Synthetic Methodologies

The synthesis of chromene derivatives is a mature field, yet there is a continuous drive towards developing more efficient, sustainable, and versatile methodologies. uobaghdad.edu.iqresearchgate.net Traditional methods, while effective, often involve harsh conditions or generate significant waste. researchgate.net Future research is focused on overcoming these limitations through innovative strategies.

Key areas of development include:

Photocatalysis: The use of visible light as a clean and abundant energy source is revolutionizing organic synthesis. researchgate.net Photocatalytic methods offer green and efficient pathways to chromene derivatives, often proceeding at room temperature with high yields and minimal by-products. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: These techniques accelerate reaction rates, often leading to higher yields and cleaner products in significantly less time compared to conventional heating methods. researchgate.net They represent a cornerstone of green chemistry approaches to chromene synthesis. researchgate.net

Novel Catalytic Systems: Research into new catalysts, such as recyclable magnetic nanocatalysts or metal-organic frameworks, aims to improve reaction efficiency, selectivity, and sustainability. researchgate.net For instance, ring-closing olefin metathesis has been demonstrated as a powerful and practical tool for accessing the chromene core. acs.org